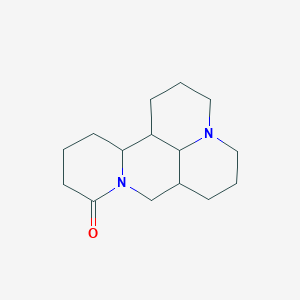

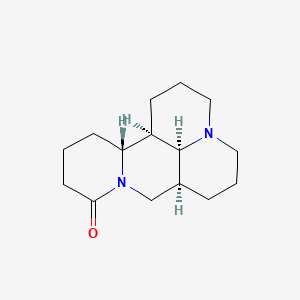

(+)-Matrine

Description

Properties

IUPAC Name |

7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871734 | |

| Record name | Matridin-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-02-8 | |

| Record name | Matrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Extraction of (+)-Matrine from Sophora flavescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the extraction of the quinolizidine (B1214090) alkaloid (+)-matrine from its primary botanical source, Sophora flavescens. The document details various extraction and purification methodologies, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes comprehensive experimental protocols and a visualization of the biosynthetic pathway of matrine (B1676216).

Introduction

This compound (C₁₅H₂₄N₂O) is a tetracyclic quinolizidine alkaloid isolated from plants of the Sophora genus, most notably Sophora flavescens (Ku Shen)[1][2]. It, along with its oxidized form, oxymatrine (B1678083), is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-viral, and insecticidal properties[3]. This has led to its extensive use in traditional Chinese medicine and growing interest in its potential for modern drug development[1][2]. The efficient extraction and purification of this compound are critical steps for its research and application. This guide synthesizes findings from various studies to provide a comprehensive technical resource on the subject.

Extraction Methodologies and Quantitative Data

A variety of techniques have been developed for the extraction of this compound from Sophora flavescens. The choice of method often depends on factors such as desired yield, purity, cost-effectiveness, and scalability. This section summarizes the key quantitative parameters of the most common extraction methods.

Solvent-Based Extraction Methods

Conventional solvent extraction remains a widely used approach for obtaining this compound. The selection of the solvent system is crucial for achieving high extraction efficiency.

Table 1: Comparison of Solvent-Based Extraction Methods for this compound

| Extraction Method | Plant Material | Solvent System | Solid-to-Liquid Ratio (g/mL) | Extraction Time & Conditions | Matrine Yield (mg/100g) | Reference |

| Acid Water Reflux | 60 mesh Sophora flavescens powder | 0.3% HCl | 1:12 | Reflux for 3 cycles | 0.31 | [1][4] |

| Water Decoction | Sophora flavescens | Water | 1:8 | 3 extractions, 2 hours each | 0.21 | [4] |

| Percolation | Coarse powder | 65% Ethanol (B145695) | 1:6 | 24-hour soak, 4 mL/min percolation | 0.15 | [1] |

| Decoction | Sophora flavescens | 60% Ethanol | 1:4 | 2 hours, 3 cycles | 8.53% (extract content) | [5] |

Advanced Extraction Techniques

To enhance extraction efficiency and reduce processing time, several advanced techniques have been explored. These methods often utilize energy sources to facilitate the release of matrine from the plant matrix.

Table 2: Comparison of Advanced Extraction Methods for this compound

| Extraction Method | Plant Material | Solvent System | Solid-to-Liquid Ratio (g/mL) | Extraction Time & Conditions | Matrine Yield/Extraction Rate | Reference |

| Ultrasonic-Assisted | Sophora flavescens | 60% Ethanol | 1:40 | 32 min, 50°C, 1500 W, 35 kHz | 0.34 mg/100g | |

| Microwave-Assisted | Sophora flavescens | 80% Ethanol | 1:40 | 20 min, 75°C, 500 W | 0.48 mg/100g | |

| Laser-Assisted | 200-mesh powder | 60% Ethanol | 1:6 (w/v) | 1 min, room temperature | 266.40 mg(g·h)⁻¹ | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Sophora flavescens.

Preparation of Plant Material

The dried roots of Sophora flavescens are typically used for matrine extraction. The roots should be cleaned, dried, and pulverized into a fine powder (e.g., 60-200 mesh) to increase the surface area for efficient solvent penetration[4][6].

Extraction Protocols

-

Weigh a specific amount of powdered Sophora flavescens (60 mesh).

-

Add a 0.3% hydrochloric acid solution at a solid-to-liquid ratio of 1:12 (g/mL).

-

Heat the mixture to reflux and maintain for a specified duration.

-

Repeat the reflux extraction process for a total of three cycles.

-

Combine the extracts from all cycles for further processing.

-

Place a known quantity of Sophora flavescens powder into an extraction vessel.

-

Add 60% ethanol at a solid-to-liquid ratio of 1:40 (g/mL).

-

Submerge the vessel in an ultrasonic bath.

-

Apply ultrasonic power (e.g., 1500 W at 35 kHz) for 32 minutes at a controlled temperature of 50°C.

-

After extraction, separate the supernatant from the solid residue by filtration or centrifugation.

Purification Protocol

A common approach for purifying this compound from the crude extract involves a combination of pH adjustment and resin chromatography.

-

Acidification and Filtration : Dissolve the crude extract in a dilute acid solution (e.g., 0.5% hydrochloric acid) to protonate the alkaloids and increase their solubility in the aqueous phase[7]. Filter the solution to remove insoluble impurities.

-

Alkalization and Extraction : Adjust the pH of the filtrate to alkaline conditions (e.g., pH 12 with ammonia (B1221849) water) to deprotonate the alkaloids, making them less water-soluble and more soluble in organic solvents[7]. Extract the alkaloids into an organic solvent like chloroform.

-

Resin Chromatography : For further purification, the extract can be subjected to column chromatography. A two-stage resin process has been shown to be effective[8]:

-

Cation Exchange Resin (e.g., 001x732) : Load the extract onto the cation exchange resin, which will adsorb the alkaloids. Wash the column to remove non-alkaloidal impurities.

-

Macroporous Adsorption Resin (e.g., BS-65) : Elute the alkaloids from the cation exchange resin and load the eluate onto a macroporous resin column. This step helps to separate matrine and oxymatrine and further remove impurities.

-

-

Elution and Concentration : Elute the purified matrine from the macroporous resin using a suitable solvent (e.g., an ethanol-water mixture). Concentrate the eluate under reduced pressure to obtain the purified this compound. One study achieved a final purity of 81.56% using this method[5][7].

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for the quantitative analysis of this compound.

-

System : Waters Acquity UPLC system with a UV detector[9].

-

Column : Waters Acquity BEH Phenyl column (1.7 µm, 3.0 x 100 mm)[9].

-

Mobile Phase : A gradient of 0.05% formic acid in water (A) and acetonitrile (B52724) (B)[9][10].

-

Flow Rate : 0.5 mL/min[9].

-

Sample Preparation : The extract is diluted and purified using Solid Phase Extraction (SPE) with ENVI-Carb and C18 cartridges to remove interferences before injection[9].

-

System : HPLC system with a UV detector.

-

Mobile Phase : Methanol/water/diethylamine (45:55:0.07, v/v/v)[11].

-

Flow Rate : 0.6 mL/min[11].

-

Linearity : A good linear relationship is typically observed in the range of 5.0 to 1000 mg/L[11].

Biosynthesis of this compound

This compound is a member of the quinolizidine alkaloid family, which is biosynthesized from the amino acid L-lysine. The general pathway involves the formation of key intermediates that ultimately lead to the characteristic tetracyclic structure of matrine.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Frontiers | Research Advances on Matrine [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Site of lupanine and sparteine biosynthesis in intact plants and in vitro organ cultures [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

(+)-Matrine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matrine is a tetracyclo-quinolizidine alkaloid extracted primarily from the roots of plants belonging to the Sophora genus, most notably Sophora flavescens Ait.[1][2][3] For centuries, it has been a component of traditional Chinese medicine and has garnered significant scientific interest for its broad spectrum of pharmacological activities.[4][5] These activities include anti-tumor, anti-inflammatory, anti-viral, anti-fibrotic, and neuroprotective effects.[4][5][6] This document provides an in-depth overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental methodologies related to this compound, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Identification

This compound possesses a complex tetracyclic ring structure. Its chemical identity is well-defined by various nomenclature and registry systems.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | [7][8] |

| CAS Number | 519-02-8 | [1][7][9][10] |

| Chemical Formula | C₁₅H₂₄N₂O | [1][7][10][11][12][13] |

| Molecular Weight | 248.36 g/mol | [1][7][10][13][14] |

| Canonical SMILES | C1C[C@@H]2[C@H]3CCCN4[C@H]3--INVALID-LINK--CN2C(=O)C1 | [1][7] |

| InChI Key | ZSBXGIUJOOQZMP-JLNYLFASSA-N | [1][7] |

| Synonyms | Matrine (B1676216), α-Matrine, Sophocarpidine, Vegard | [1][7][10][15][16] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. Matrine is a white, needle-like crystalline solid or powder that may turn yellow upon prolonged exposure to air.[2][17]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 76-77 °C | [1][10][17][18] |

| Boiling Point | 86-88 °C at 2.5 Torr; 223 °C at 6 mmHg | [2][10][18] |

| Solubility | Soluble in water, methanol, ethanol (B145695), chloroform, benzene.[2][17][19][20] Slightly soluble in petroleum ether.[2][17] | |

| pKa (Predicted) | 9.47 ± 0.20 | [2][10] |

| Appearance | White crystalline solid/powder | [2][17][18] |

| Storage | Store at 2-8°C, sealed and dry.[10][13] Stable for at least one year as supplied. Aqueous solutions can be stored at -20°C for up to 3 months.[2][17] |

Pharmacological Properties and Mechanisms of Action

This compound exhibits a wide array of pharmacological effects by modulating multiple cellular signaling pathways. Its therapeutic potential has been investigated in various disease models, including cancer, inflammatory disorders, and viral infections.[4][6]

Anti-Cancer Activity

Matrine's anti-tumor properties are among its most extensively studied effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), arrest the cell cycle, and prevent metastasis in numerous cancer types.[14]

The primary mechanisms behind its anti-cancer action involve the modulation of key signaling pathways:

-

PI3K/AKT/mTOR Pathway: Matrine can suppress the phosphorylation of AKT and mTOR, leading to the inhibition of cell growth and the induction of apoptosis and autophagy in cancers such as breast and lung cancer.[6][14]

-

NF-κB Pathway: By inhibiting the NF-κB signaling pathway, matrine can suppress the growth of cancer cells and enhance their sensitivity to conventional chemotherapy.[14] It has been shown to increase the levels of IκBα and IKKα proteins in gastric cancer cells.[19]

-

JAK/STAT Pathway: Matrine can inhibit tumor cell proliferation by interfering with the JAK/STAT signaling pathway.[6][14]

-

Wnt/β-catenin Pathway: In breast cancer models, matrine has been found to regulate the Wnt/β-catenin pathway, leading to decreased VEGF expression and thereby inhibiting tumor growth.[14]

-

Apoptosis Regulation: Matrine induces apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins. It increases the levels of Bax while decreasing the levels of Bcl-2, and activates caspases, which are crucial executioners of apoptosis.[8][20]

Anti-Inflammatory and Immunomodulatory Effects

Matrine demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It can suppress the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of cytokines like TNF-α and IL-6. This mechanism contributes to its therapeutic potential in inflammatory conditions such as rheumatoid arthritis and inflammatory skin disorders.[6]

Neuroprotective Effects

Emerging evidence suggests that matrine has neuroprotective properties. It can alleviate neuro-inflammation and oxidative stress in the brain. Studies have shown its potential in animal models of Alzheimer's disease and Parkinson's disease, where it may improve cognitive function and protect neurons from damage.[4][5]

Other Pharmacological Activities

-

Anti-Fibrotic: Matrine has shown efficacy in mitigating liver fibrosis by inhibiting the activation of hepatic stellate cells, a key event in fibrogenesis. This is partly achieved by interfering with the TGF-β/Smad signaling pathway.

-

Anti-Viral: It has been reported to inhibit the replication of viruses such as hepatitis B virus (HBV) and hepatitis C virus (HCV).

-

Opioid Receptor Agonism: Matrine acts as a kappa (κ) and mu (μ) opioid receptor agonist, which may contribute to its observed analgesic effects.[1][17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its extraction to the evaluation of its biological activity.

Extraction and Purification from Sophora flavescens

This protocol describes a standard method for extracting and purifying matrine from its natural plant source.

Methodology Details: [1][4][7][8]

-

Plant Material Preparation: Dry roots of Sophora flavescens are ground into a powder and passed through a 200-mesh screen.

-

Solvent Extraction: The powder is extracted with an ethanol-aqueous solution (typically 60% ethanol) at a solvent-to-material ratio of 4:1 (mL/g). The extraction is performed for 2 hours and repeated three times to maximize yield.

-

Concentration: The collected ethanol extracts are combined, and the ethanol is recovered using a rotary evaporator to yield a concentrated aqueous solution.

-

Purification:

-

Macroporous Resin Chromatography: The concentrated extract is loaded onto a macroporous resin column (e.g., D101). The column is washed with water to remove impurities, followed by stepwise elution with increasing concentrations of ethanol (e.g., 20% and 70%). The fraction containing matrine is collected (typically in the 70% ethanol eluent).

-

Silica Gel Chromatography: The collected fraction is further concentrated and subjected to silica gel column chromatography to separate matrine from other closely related alkaloids.

-

Preparative HPLC: For obtaining high-purity matrine (>98%), a final purification step using preparative high-performance liquid chromatography is employed.

-

Quantitative Analysis by HPLC

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of matrine in various matrices, including extracts and biological samples.[5][19]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase is often used. A typical composition is a mixture of methanol, phosphate-buffered saline (PBS, pH 6.8), and triethylamine (B128534) (50:50:0.1, v/v/v).[5][19] Another common mobile phase is acetonitrile (B52724) and an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate (B1210297) with 0.035% triethylamine) in a 35:65 ratio.[15]

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation:

-

Standard Solutions: Accurately weigh ~10 mg of matrine standard, dissolve in methanol, and make up to a known volume (e.g., 50 mL) to prepare a stock solution. Perform serial dilutions to create working standards for the calibration curve (e.g., 1.6 to 200.0 µg/mL).[5]

-

Sample Solutions: Dissolve the extract or sample containing matrine in the mobile phase or methanol. Filter the solution through a 0.45 µm filter before injection.[5]

-

-

Quantification: The concentration of matrine in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds like matrine on cancer cell lines.[6][9][10]

Methodology Details: [9][10][11]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of matrine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of matrine (e.g., 50, 100, 200, 400 mg/L).[1][8] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve matrine).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the matrine concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Detection by Annexin V/PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis induced by a compound. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[14]

Methodology Details: [18]

-

Cell Treatment: Seed cells in 6-well plates and treat with matrine at the desired concentrations (e.g., the determined IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine the cells from each treatment group.

-

Cell Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a versatile natural alkaloid with a well-documented profile of potent pharmacological activities, particularly in the realm of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways underscores its significant therapeutic potential. The established protocols for its extraction, quantification, and biological evaluation provide a solid foundation for further research and development. This guide serves as a comprehensive technical resource to facilitate ongoing and future investigations into the clinical applications of this promising compound.

References

- 1. scielo.br [scielo.br]

- 2. texaschildrens.org [texaschildrens.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative Analysis of Matrine in Liquid Crystalline Nanoparticles by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Determination of matrine in rat plasma by high-performance liquid chromatography and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. cipac.org [cipac.org]

- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid (+)-Matrine: A Potent Modulator of the PI3K/AKT/mTOR Signaling Pathway in Cancer Therapeutics

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Matrine, a naturally occurring quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has emerged as a promising anti-cancer agent. Extensive research demonstrates its ability to induce apoptosis and autophagy in various cancer cell lines by strategically inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This in-depth guide provides a technical overview of the molecular mechanisms, quantitative data, and key experimental methodologies related to the action of this compound on this critical cellular pathway.

Core Mechanism of Action: Inhibition of a Central Pro-Survival Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] this compound exerts its anti-neoplastic effects by directly or indirectly suppressing the phosphorylation, and thus the activation, of key components of this pathway.

Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K, AKT, and mTOR in various cancer cell lines, including acute myeloid leukemia (AML), neuroblastoma, lung cancer, and gastric cancer.[5][6][7][8] Notably, the total protein levels of PI3K, AKT, and mTOR often remain unchanged, indicating that Matrine's primary action is at the level of post-translational modification, specifically inhibiting the kinase activity that drives the pathway forward.[5] By inhibiting this pathway, Matrine effectively cuts off a critical pro-survival signal for cancer cells, leading to the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy).[9][10]

Quantitative Insights: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and pathway-inhibitory effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.

| Cell Line | Cancer Type | IC50 Value | Downstream Effects | Reference |

| THP-1 | Acute Myeloid Leukemia | 1.2 g/L | Inhibition of cell viability, induction of apoptosis | [5] |

| A549 | Non-small cell lung cancer | Not specified | Inhibition of proliferation, induction of autophagy and apoptosis | [11] |

| 95D | Lung cancer | Not specified | Inhibition of cell proliferation, induction of apoptosis | [7] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Induction of autophagy and apoptosis | [10] |

| Bel7402 | Hepatocellular Carcinoma | Not specified | Induction of autophagy and apoptosis | [10] |

| SK-N-AS | Neuroblastoma | Not specified | Inhibition of proliferation, induction of autophagy | [6] |

| SK-N-DZ | Neuroblastoma | Not specified | Inhibition of proliferation, induction of autophagy | [6] |

| T24 | Bladder Cancer | Not specified | Inhibition of proliferation and invasion | [12] |

| SGC7901 | Gastric Cancer | Not specified | Suppression of proliferation and invasion | [8] |

Visualizing the Molecular Cascade and Experimental Processes

To facilitate a deeper understanding of the complex interactions, the following diagrams illustrate the this compound-inhibited PI3K/AKT/mTOR pathway and the standard workflows for its investigation.

Detailed Experimental Protocols

For researchers aiming to investigate the effects of this compound on the PI3K/AKT/mTOR pathway, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 g/L) for 24, 48, or 72 hours.[5][11] Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated forms.

-

Sample Preparation: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the gene expression levels of components of the PI3K/AKT/mTOR pathway.

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.[20]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[21]

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., PIK3CA, AKT1, MTOR) and a reference gene (e.g., GAPDH or ACTB).[21]

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[21]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent by effectively targeting the PI3K/AKT/mTOR signaling pathway, a cornerstone of cancer cell survival and proliferation. The presented data and methodologies provide a solid foundation for further research into its clinical applications. Future investigations should focus on elucidating the precise molecular interactions of this compound with the components of this pathway, exploring its efficacy in combination with other chemotherapeutic agents, and evaluating its in vivo effects in preclinical animal models to pave the way for its potential use in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 6. Matrine induces autophagy in human neuroblastoma cells via blocking the AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Matrine Suppresses Proliferation and Invasion of SGC7901 Cells through Inactivation of PI3K/Akt/uPA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrine induces Akt/mTOR signalling inhibition‐mediated autophagy and apoptosis in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Matrine inhibits proliferation and promotes autophagy and apoptosis in non-small cell lung cancer cells by deactivating PI3K/AKT/mTOR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 19. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 20. PI3K/AKT/mTOR Pathway-Associated Genes Reveal a Putative Prognostic Signature Correlated with Immune Infiltration in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Gene Expression Status of the PI3K/AKT/mTOR Pathway in Gastric Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Effects of (+)-Matrine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matrine, a tetracyclic quinolizidine (B1214090) alkaloid extracted from the roots of plants from the Sophora genus, has garnered significant scientific interest due to its extensive pharmacological activities.[1] This technical guide provides a comprehensive overview of the multifaceted effects of this compound, with a focus on its anti-cancer, anti-inflammatory, anti-fibrotic, and neuroprotective properties. We delve into the molecular mechanisms underlying these effects, summarizing key signaling pathways and presenting quantitative data from various studies. Detailed experimental protocols are outlined to facilitate the replication and further exploration of these findings. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural alkaloid that has been traditionally used in Chinese medicine.[2] Modern pharmacological studies have revealed its therapeutic potential across a wide range of diseases, including cancer, inflammatory disorders, organ fibrosis, and neurodegenerative diseases.[2][3][4] Its mechanism of action is complex and involves the modulation of multiple cellular signaling pathways, such as PI3K/AKT/mTOR, NF-κB, TGF-β/Smad, and MAPK/ERK.[4] This guide will systematically explore the pharmacological effects of this compound, presenting the current state of research in a structured and detailed manner.

Anti-Cancer Effects

This compound exhibits potent anti-tumor activity against a variety of cancers by inhibiting cell proliferation, inducing apoptosis and autophagy, and suppressing invasion and metastasis.[2][5][6]

Mechanism of Action

The anti-cancer effects of this compound are mediated through the regulation of several key signaling pathways.

-

PI3K/AKT/mTOR Pathway: Matrine (B1676216) has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in several types of cancer, including breast cancer, glioblastoma, and leukemia.[3][7] By suppressing the phosphorylation of AKT and mTOR, matrine inhibits cell growth and induces apoptosis and autophagy.[7] In glioblastoma cells, matrine treatment decreased the expression of insulin-like growth factor 1 (IGF1), PI3K, and phosphorylated (p-)AKT.[3]

-

NF-κB Signaling Pathway: Matrine can suppress the growth of cancer cells by inhibiting the NF-κB signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and inflammation.[1] In breast cancer cells, matrine treatment resulted in the downregulation of IKKβ expression, a key component of the NF-κB pathway.[8] In castration-resistant prostate cancer cells, matrine decreased the levels of P65, p-P65, IKKα/β, p-IKKα/β, IKBα, and p-IKBα.[9]

-

MAPK/ERK Pathway: Matrine has been shown to downregulate the ERK pathway in rhabdomyosarcoma cells, leading to inhibited cell proliferation and induced apoptosis.[10]

-

Apoptosis Induction: Matrine induces apoptosis through both intrinsic and extrinsic pathways.[1] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1] Matrine also activates caspases, which are crucial for the execution of apoptosis.[1][11] In ovarian cancer cells, matrine increased the expression of Caspase-8 and Fas.[12]

Quantitative Data on Anti-Cancer Effects

The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cancer Cell Line | IC50 Value | Exposure Time | Reference |

| CT26 (Colon Carcinoma) | 1.397 mM | 24 h | |

| CT26 (Colon Carcinoma) | 0.9088 mM | 48 h | |

| SO-Rb50 (Retinoblastoma) | 0.96±0.04 mg/ml | 24 h | [13] |

| SO-Rb50/VCR (Vincristine-resistant Retinoblastoma) | 0.97±0.08 mg/ml | 24 h | [13] |

| A549 (Lung Cancer) | 152.00 µM | Not Specified | [14] |

| BT20 (Breast Cancer) | 452.30 µM | Not Specified | [14] |

| MCF-7 (Breast Cancer) | Not Specified | Not Specified | [14] |

| U2OS (Osteosarcoma) | Not Specified | Not Specified | [14] |

| SMMC-7721 (Hepatocellular Carcinoma) | >100 μM | Not Specified | [15] |

| CNE2 (Nasopharyngeal Carcinoma) | >100 μM | Not Specified | [15] |

Table 2: Effects of this compound on Apoptosis-Related Proteins

| Cancer Cell Line | Treatment | Effect | Reference |

| Pancreatic Cancer Cells (BxPC-3, PANC-1) | Dose-dependent | Reduced Bcl-2/Bax ratio, upregulated Fas, increased activation of caspases-8, -3, and -9 | [11] |

| Non-Small Cell Lung Cancer (H522, H1975) | 2 mg/mL for 24 h | 50% downregulation of Bcl-2, 3-fold upregulation of C-Caspase3 | [16] |

| Ovarian Cancer Cells (CAOV-3) | 48 h | Increased Caspase-8, Fas, and Cyto c expression; decreased Bcl-2 and Bcl-xl expression | [12] |

| Rhabdomyosarcoma Cells | Dose-dependent | Decreased Bcl-2/Bax ratio | [10] |

Signaling Pathway Diagrams

Caption: Anti-cancer signaling pathways modulated by this compound.

Experimental Protocols

-

Cell Viability Assay (MTT Assay): Human cancer cell lines (e.g., BxPC-3, PANC-1, MCF7, BT-474, MDA-MB-231) are seeded in 96-well plates and incubated with varying concentrations of this compound for specified durations (e.g., 24, 48 hours).[8][11] Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Apoptosis Assay (Flow Cytometry): Cancer cells are treated with this compound, harvested, and then stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells is determined by flow cytometry.[11]

-

Western Blot Analysis: Total protein is extracted from this compound-treated and untreated cells. Protein expression levels of key signaling molecules (e.g., IKKβ, PCNA, Bcl-2, Bax, caspases) are determined by immunoblot analysis with specific antibodies.[8][11]

-

In Vivo Xenograft Models: Subcutaneous xenograft tumors are established in nude mice using human cancer cells (e.g., BxPC-3). Mice are then treated with intraperitoneal injections of this compound. Tumor growth is monitored, and upon completion of the study, tumors are harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis (TUNEL assay).[11]

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating the immune response and inhibiting the production of pro-inflammatory mediators.[1]

Mechanism of Action

-

Inhibition of Pro-inflammatory Cytokines: Matrine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] By reducing the levels of these cytokines, matrine can alleviate inflammation and associated tissue damage.[1]

-

NF-κB Pathway Inhibition: The anti-inflammatory effects of matrine are also linked to its ability to inhibit the NF-κB signaling pathway, which plays a central role in regulating the expression of inflammatory genes.[17] In a model of atherosclerosis, matrine was shown to inhibit the activation of the NF-κB pathway in vascular smooth muscle cells.[17][18]

Quantitative Data on Anti-Inflammatory Effects

Table 3: Effect of this compound on Inflammatory Cytokine mRNA Levels in oxLDL-induced Human Aortic Vascular Smooth Muscle Cells

| Cytokine | Normal Group (Relative mRNA level) | Model Group (Relative mRNA level) | Matrine Group (Relative mRNA level) | Reference |

| IL-1β | 1.03±0.02 | 8.57±1.34 | 2.57±0.54 | [17] |

| IL-6 | 1.02±0.01 | 6.32±1.29 | 2.38±0.48 | [17] |

| TNF-α | 0.99±0.01 | 5.87±1.18 | 2.29±0.25 | [17] |

Signaling Pathway Diagram

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Experimental Protocols

-

Cell Culture and Treatment: Human aortic vascular smooth muscle cells (HAVSMCs) are cultured and stimulated with oxidized low-density lipoprotein (oxLDL) to induce an inflammatory response. Cells are then treated with this compound.[17][18]

-

Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from treated and untreated cells. The mRNA expression levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using RT-qPCR.[17]

-

Western Blot Analysis: The protein expression of key molecules in the NF-κB pathway (e.g., NF-κB p65) is analyzed by Western blotting.[17]

Anti-Fibrotic Effects

This compound demonstrates significant anti-fibrotic activity, particularly in the liver, pancreas, and heart, by inhibiting the activation of fibrogenic cells and the deposition of extracellular matrix.[1][19][20]

Mechanism of Action

-

TGF-β/Smad Signaling Pathway: The primary mechanism of matrine's anti-fibrotic effect is through the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1][19] This pathway is a key regulator of fibrosis.[1] Matrine inhibits the activation of hepatic and pancreatic stellate cells, the main fibrogenic cells in the liver and pancreas, by interfering with this pathway.[1][19] In experimental diabetic cardiomyopathy, matrine administration led to an inhibition of the TGF-β1/R-Smad (Smad2/3) signaling pathway.[20]

Quantitative Data on Anti-Fibrotic Effects

Table 4: In Vitro Effects of this compound on Hepatic Stellate Cells (HSC-T6)

| Stimulant | Matrine Concentration | Effect | Reference |

| Serum | 1-2 mmol/L | Markedly reduced proliferation and collagen synthesis | [21][22] |

| PDGF | 0.25-2 mmol/L | Attenuated proliferative activity in a concentration-dependent manner | [21][22] |

| TGF-β1 | 0.25-2 mmol/L | Attenuated collagen synthesis in a concentration-dependent manner | [21][22] |

Table 5: In Vivo Effects of this compound on CCl4-Induced Liver Fibrosis in Rats

| Matrine Dose | Effect | Reference |

| 50 mg/kg and 100 mg/kg | Significantly decreased serum hyaluranic acid levels and hepatic hydroxyproline (B1673980) contents | [21] |

Signaling Pathway Diagram

Caption: Anti-fibrotic signaling pathway modulated by this compound.

Experimental Protocols

-

In Vitro Cell Culture: Rat hepatic stellate cells (HSC-T6) and mouse fibroblasts (NIH3T3) are cultured and stimulated with serum, platelet-derived growth factor (PDGF), or TGF-β1 to induce proliferation and collagen synthesis. The cells are co-treated with various concentrations of this compound.[21][22]

-

Proliferation and Collagen Synthesis Assays: Cell proliferation is measured by crystal violet staining. Collagen synthesis is determined by [3H]proline incorporation.[21][22]

-

In Vivo Animal Models: Liver fibrosis is induced in rats by carbon tetrachloride (CCl4) administration. Pancreatic fibrosis is induced by trinitrobenzene sulfonic acid. The animals are treated with this compound.[19][21]

-

Evaluation of Fibrosis: Fibrosis is assessed by measuring serum markers (e.g., hyaluronic acid), hepatic hydroxyproline content, and histological examination (Hematoxylin-eosin, Masson, and Azan staining) of the respective organs.[19][21]

-

Western Blot and RT-PCR: The expression of key proteins and genes in the TGF-β/Smad pathway (e.g., TGF-β1, Smad2, TβR1, TβR2) in tissue samples is analyzed by Western blot and RT-PCR.[19]

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, multiple sclerosis, and cerebral ischemia.[7][23][24]

Mechanism of Action

-

Antioxidant Activity: Matrine protects neuronal cells from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).[1] In a mouse model of focal cerebral ischemia, matrine pre-treatment decreased malondialdehyde (MDA) levels and increased the activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).[25][26]

-

Anti-apoptotic Effects: Matrine protects neurons by regulating apoptosis.[7] It has been shown to decrease the expression of caspase-3 and Bax, and increase the expression of Bcl-2, thereby increasing the Bcl-2/Bax ratio in the ischemic brain.[25][26]

-

Modulation of Signaling Pathways: The neuroprotective effects of matrine are mediated by multiple signaling pathways, including the JAK/STAT, PI3K/AKT, and Nrf2/HO-1 pathways.[7][23] In a model of multiple sclerosis, matrine was shown to exert its neuroprotective effect by inhibiting STAT-3 and mTOR and promoting PPAR-gamma expression.[27]

Quantitative Data on Neuroprotective Effects

Table 6: Effect of this compound on Apoptosis-Related Proteins in a Mouse Model of Focal Cerebral Ischemia

| Treatment Group | Caspase-3 Expression | Bcl-2/Bax Ratio | Reference |

| Vehicle-treated | Markedly increased | Markedly decreased | [25][26] |

| Matrine pre-treated (30 mg/kg) | Markedly decreased | Increased | [25][26] |

Signaling Pathway Diagram

References

- 1. What is the mechanism of Matrine? [synapse.patsnap.com]

- 2. Frontiers | Matrine: A Promising Natural Product With Various Pharmacological Activities [frontiersin.org]

- 3. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies [frontiersin.org]

- 7. Frontiers | Research progress on the pharmacological effects of matrine [frontiersin.org]

- 8. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrine inhibits the proliferation, invasion and migration of castration-resistant prostate cancer cells through regulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrine inhibits cell proliferation and induces apoptosis of human rhabdomyosarcoma cells via downregulation of the extracellular signal-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrine inhibits proliferation and induces apoptosis of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of matrine on the proliferation and apoptosis of vincristine-resistant retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation and mechanism studies of matrine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of matrine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Matrine Regulates Proliferation, Apoptosis, Cell Cycle, Migration, and Invasion of Non-Small Cell Lung Cancer Cells Through the circFUT8/miR-944/YES1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Matrine Suppresses Pancreatic Fibrosis by Regulating TGF-β/Smad Signaling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Matrine suppresses cardiac fibrosis by inhibiting the TGF-β/Smad pathway in experimental diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifibrotic effects of matrine on in vitro and in vivo models of liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Matrine exerts its neuroprotective effects by modulating multiple neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Matrine attenuates focal cerebral ischemic injury by improving antioxidant activity and inhibiting apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Matrine attenuates focal cerebral ischemic injury by improving antioxidant activity and inhibiting apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Matrine mediated neuroprotective potential in experimental multiple sclerosis: Evidence from CSF, blood markers, brain samples and in-silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of (+)-Matrine as an anti-inflammatory agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a quinolizidine (B1214090) alkaloid extracted from the roots of plants from the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are particularly noteworthy, suggesting its potential as a therapeutic agent for a range of inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound as an anti-inflammatory agent, focusing on its molecular mechanisms of action, relevant signaling pathways, and quantitative experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways. By intervening in these cascades, this compound effectively reduces the production of pro-inflammatory cytokines and mediators.[4][5][6][7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes.[1][8] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6][8] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1]

This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[1][4] It achieves this by decreasing the expression and phosphorylation of key components of the pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB.[8][9] This inhibitory action effectively curtails the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[1][4][5]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation.[6][10][11] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK1/2 and p38 MAPK, thereby suppressing downstream inflammatory responses.[6][10][12][13]

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling.[14] Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[15] STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[14] Dysregulation of this pathway is linked to various inflammatory conditions. Studies have shown that this compound can inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream inflammatory mediators.[5][16][17]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form.[18] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound has been found to suppress the activation of the NLRP3 inflammasome, leading to reduced secretion of IL-1β and IL-18.[7][19] This effect is partly mediated by the inhibition of reactive oxygen species (ROS) production, a key trigger for NLRP3 activation.[19]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Matrine Concentration | Measured Parameter | Result | Reference |

| Human Aortic Vascular Smooth Muscle Cells (HAVSMCs) | ox-LDL | Not specified | mRNA levels of IL-1β, IL-6, TNF-α | Significant reduction compared to ox-LDL treated group. | [4] |

| Human Aortic Vascular Smooth Muscle Cells (HAVSMCs) | ox-LDL | Not specified | Protein expression of NF-κB | Significant reduction compared to ox-LDL treated group. | [4] |

| Human Aortic Endothelial Cells (HAECs) | Advanced Glycation End Products (AGEs) | Concentration-dependent | NLRP3, ASC, Caspase-1, IL-1β expression | Significant inhibition in a concentration-dependent manner. | [19] |

| Human Aortic Endothelial Cells (HAECs) | Advanced Glycation End Products (AGEs) | Concentration-dependent | Intracellular ROS | Substantial inhibition in a concentration-dependent manner. | [19] |

| Human Breast Cancer Cells (MCF7, BT-474, MDA-MB-231) | - | 1, 2, or 3 mM | IKKβ expression | Decreased expression by up to 95%. | [8] |

| Castration-Resistant Prostate Cancer Cells (DU145, PC-3) | - | Various concentrations | Levels of P65, p-P65, IKKα/β, p-IKKα/β, IKBα, p-IKBα | Significant reduction. | [9] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | NO, IL-6, TNF-α production | Inhibition of production. | [20][21][22] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease Model | Matrine Dosage | Measured Parameter | Result | Reference |

| Mice | Cecal Ligation and Puncture (CLP)-induced sepsis | Dose-dependent | Levels of TNF-α, IL-1β, and IL-6 in lung and serum | Prominently reduced levels in a dose-dependent manner. | [7] |

| Rats | Cerebral Ischemia-Reperfusion | 5, 10, 20 mg/kg | Protein expressions of p-JAK2 and p-STAT3 | Decreased with increasing matrine concentration. | [17] |

| Mice | Lipopolysaccharide (LPS)-induced intestinal inflammation | 5 and 10 mg/kg | Jejunal and ileal mRNA abundances of IL-1β and IL-17 | Significantly downregulated. | [23] |

| Mice | Lipopolysaccharide (LPS)-induced acute lung injury | 25, 50, 100 mg/kg (i.p.) | Pulmonary edema, inflammatory cell infiltration | Significant improvement at 100 mg/kg. | [24] |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound. Specific details may vary between studies.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include murine macrophage RAW 264.7 cells, human aortic vascular smooth muscle cells (HAVSMCs), and human aortic endothelial cells (HAECs).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammatory Stimulation: Inflammation is induced by treating cells with agents such as lipopolysaccharide (LPS) from E. coli, oxidized low-density lipoprotein (ox-LDL), or advanced glycation end products (AGEs).

-

Matrine Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or PBS) and added to the cell culture medium at various concentrations, often as a pre-treatment before the inflammatory stimulus or concurrently.

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures or serum from animal models are collected to quantify the levels of secreted cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is often measured in cell culture supernatants using the Griess reagent, which detects the presence of nitrite, a stable product of NO.

-

Quantitative Real-Time PCR (qRT-PCR): To assess the gene expression of inflammatory cytokines and other target molecules, total RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then subjected to qRT-PCR using specific primers.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates, or nuclear and cytoplasmic fractions, are prepared from treated and control cells using appropriate lysis buffers.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-STAT3, NLRP3, Caspase-1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

-

Animal Models: Common models include LPS-induced endotoxemia, cecal ligation and puncture (CLP)-induced sepsis, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice or rats.

-

Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage at various doses for a specified period before or after the induction of inflammation.

-

Sample Collection: At the end of the experiment, blood, serum, and tissues (e.g., lung, colon, brain) are collected for analysis of inflammatory markers, histological examination, and protein expression studies.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies consistently support its potential as a therapeutic agent for inflammatory diseases.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.[3]

-

Toxicity and Safety: A thorough evaluation of the potential toxicity and long-term safety of this compound is crucial for its development as a therapeutic drug.[3]

-

Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical findings and establish the efficacy and safety of this compound in human inflammatory diseases.

-

Derivative Synthesis: The synthesis of novel derivatives of this compound may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[21][25]

References

- 1. What is the mechanism of Matrine? [synapse.patsnap.com]

- 2. A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress on the pharmacological effects of matrine [frontiersin.org]

- 4. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Research Advances on Matrine [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Matrine suppresses NLRP3 inflammasome activation via regulating PTPN2/JNK/SREBP2 pathway in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrine inhibits the proliferation, invasion and migration of castration-resistant prostate cancer cells through regulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of matrine to inhibit osteosarcoma cell proliferation via the regulation of the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Activity of Matrine in Inhibiting Colon Cancer Cells VM Formation, Proliferation, and Invasion by Downregulating Claudin-9 Mediated EMT Process and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. dbc.wroc.pl [dbc.wroc.pl]

- 17. Effect of matrine on JAK2/STAT3 signaling pathway and brain protection in rats with cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Evolution of the NLR Gene Family Reveals Diverse Innate Immune Strategies in Bats [mdpi.com]

- 19. Matrine suppresses AGE-induced HAEC injury by inhibiting ROS-mediated NRLP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

- 22. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Matrine alleviates lipopolysaccharide-induced intestinal inflammation and oxidative stress via CCR7 signal - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apexbt.com [apexbt.com]

- 25. Synthesis and in vitro inhibitory activity of matrine derivatives towards pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Hepatitis B Virus Properties of (+)-Matrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matrine, a quinolizidine (B1214090) alkaloid extracted from the roots of Sophora species, has demonstrated significant antiviral activity against the Hepatitis B virus (HBV). This technical guide provides an in-depth overview of the current understanding of this compound's anti-HBV effects, focusing on its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols. The primary mechanism involves the modulation of the Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK)-Activating Transcription Factor 2 (ATF2)/cAMP response element-binding protein (CREB) signaling pathway, leading to the inhibition of HBV replication and antigen expression. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Introduction

Hepatitis B virus (HBV) infection is a major global health concern, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, while effective in suppressing viral replication, rarely achieve a functional cure, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound, a natural compound with a history of use in traditional medicine, has emerged as a promising candidate due to its potent anti-HBV activities observed in both in vitro and in vivo studies. This guide synthesizes the available scientific literature to provide a detailed technical understanding of its antiviral properties.

Quantitative In Vitro Anti-HBV Efficacy of this compound

The antiviral activity of this compound has been predominantly evaluated using the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV. The following tables summarize the quantitative data from various studies, showcasing its inhibitory effects on HBV DNA replication and the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

Table 1: Inhibitory Effect of this compound on HBV DNA Replication in HepG2.2.15 Cells

| Concentration | Treatment Duration | Reduction in HBV DNA | Reference |

| 1 µM | 7 days | From >1 x 10⁶ IU/mL to 2 x 10⁴ IU/mL | [1] |

| 5 µM | 7 days | From >1 x 10⁶ IU/mL to 2 x 10³ IU/mL | [1] |

| 400 µg/mL | 9 days | Significant, equivalent to 100 µg/mL Lamivudine | [2] |

| 800 µg/mL | 9 days | Significant, equivalent to 100 µg/mL Lamivudine | [2] |

| 0.10 mg/mL | Not Specified | 54% | |

| 800 µg/mL | 9 days | 76% |

Table 2: Inhibitory Effect of this compound on HBsAg and HBeAg Secretion from HepG2.2.15 Cells

| Concentration | Treatment Duration | % Inhibition of HBsAg | % Inhibition of HBeAg | Reference |

| 100 µg/mL | 9 days | Weak | 13% | [2] |

| 200 µg/mL | 9 days | Weak | 10% | [2] |

| 400 µg/mL | 9 days | Enhanced but weak (with 30 µg/mL 3TC) | 44% | [2] |

| 800 µg/mL | 9 days | 75% | 68% | [2] |

| 0.2 µM/mL | Not Specified | 30.9% | Weaker effect | |

| 1.6 mM/L | 3 days | ~30% | ~30% | |

| 0.10 mg/mL | Not Specified | 34.26% | 13.94% |

Table 3: Cytotoxicity and Therapeutic Index of this compound

| Cell Line | TC₅₀ | IC₅₀ (HBsAg) | Therapeutic Index (HBsAg) | IC₅₀ (HBeAg) | Therapeutic Index (HBeAg) | Reference |

| HepG2.2.15 | 1.33 mg/mL | < 0.078 mg/mL | >17.05 | > 10 mg/mL | <0.13 | |

| HepG2.2.15 | Nontoxic up to 800 µg/mL | - | - | - | - | [2] |

Mechanism of Action: The PKC-MAPK-ATF2/CREB Signaling Pathway

The primary antiviral mechanism of this compound against HBV involves the modulation of host cell signaling pathways. Research has identified this compound as an inhibitor of Protein Kinase C (PKC). By downregulating PKC activity, this compound initiates a cascade of events that ultimately suppresses HBV replication.[1]

The inhibition of PKC by this compound leads to the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This, in turn, inhibits the phosphorylation of downstream transcription factors, specifically Activating Transcription Factor 2 (ATF2) and cAMP response element-binding protein (CREB).[1] The dephosphorylation of ATF2/CREB leads to an upregulation of C-X-C Motif Chemokine Ligand 8 (CXCL8), an inflammatory chemokine that has been shown to inhibit HBV DNA replication.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-HBV properties of this compound.

In Vitro Experimental Workflow

The general workflow for assessing the anti-HBV activity of this compound is as follows:

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line stably transfected with the HBV genome.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 for selective pressure.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Cells should be passaged at approximately 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 3, 6, or 9 days). Include a vehicle control (medium with the same concentration of solvent used to dissolve Matrine) and a blank control (medium only).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the vehicle control. The 50% cytotoxic concentration (TC₅₀) is determined from the dose-response curve.

Quantification of HBsAg and HBeAg (ELISA)

-

Sample Collection: Collect the cell culture supernatant at specified time points after drug treatment.

-

ELISA Procedure: Use commercially available ELISA kits for HBsAg and HBeAg quantification. Follow the manufacturer's instructions. Typically, this involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody and a substrate solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Quantify the concentration of HBsAg and HBeAg in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the respective antigens. The 50% inhibitory concentration (IC₅₀) can then be calculated.

Quantification of HBV DNA (Real-time PCR)

-

DNA Extraction: Extract HBV DNA from the cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.

-

Real-time PCR: Perform real-time PCR using primers and a probe specific for a conserved region of the HBV genome.

-

Reaction Mixture: A typical reaction mixture includes DNA template, forward and reverse primers, a fluorescently labeled probe, and a PCR master mix.

-

Cycling Conditions: Standard PCR cycling conditions include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Quantification: Generate a standard curve using a series of dilutions of a plasmid containing the HBV genome of known concentration. The HBV DNA copy number in the samples is then determined by comparing their quantification cycle (Cq) values to the standard curve.

Conclusion

This compound demonstrates potent anti-HBV activity in vitro through a mechanism involving the inhibition of the PKC-MAPK-ATF2/CREB signaling pathway. Its ability to reduce HBV DNA replication and the secretion of viral antigens at non-toxic concentrations makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a standardized framework for future research aimed at elucidating the full therapeutic potential of this compound and its derivatives in the treatment of chronic Hepatitis B. Further investigation into its effects on cccDNA and in combination with existing antiviral agents is warranted.

References

The Neuroprotective Potential of (+)-Matrine in Central Nervous System Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in mitigating inflammation within the central nervous system (CNS). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neuroinflammatory and neurodegenerative diseases. This document synthesizes key findings on its impact on microglial activation, modulation of critical inflammatory signaling pathways, and its role in preserving the integrity of the blood-brain barrier. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further investigation and drug development efforts.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating the inflammatory cascade within the CNS. The key mechanisms include the inhibition of microglial activation, modulation of the TLR4/NF-κB and NLRP3 inflammasome signaling pathways, and preservation of the blood-brain barrier integrity.

Inhibition of Microglial Activation

Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating neuroinflammation. In pathological conditions, activated microglia release a barrage of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), leading to neuronal damage. This compound has been shown to effectively suppress the activation of microglia. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have demonstrated that matrine (B1676216) significantly reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] This inhibitory effect is crucial in dampening the neuroinflammatory response and creating a more favorable environment for neuronal survival.

Modulation of TLR4/NF-κB Signaling Pathway